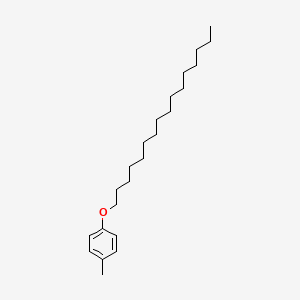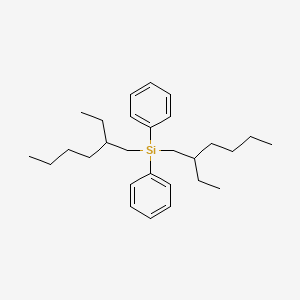
Bis(2-ethylhexyl)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl)diphenylsilane: is an organosilicon compound with the molecular formula C28H44Si It is characterized by the presence of two ethylhexyl groups and two phenyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl)diphenylsilane typically involves the reaction of diphenylsilane with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Diphenylsilane} + 2 \text{(2-ethylhexanol)} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The phenyl or ethylhexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl)diphenylsilane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology and Medicine: In biological research, this compound can be used as a model molecule to study the interactions of organosilicon compounds with biological systems
Industry: In the industrial sector, this compound is used as a plasticizer and as an additive in the production of polymers and resins. It enhances the flexibility and durability of these materials.
Mechanism of Action
The mechanism of action of bis(2-ethylhexyl)diphenylsilane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as in drug delivery or material science.
Comparison with Similar Compounds
- Bis(2-cyclohexylethyl)diphenylsilane
- Bis(1-methylheptyl)diphenylsilane
- Bis(4-biphenylyl)diphenylsilane
- Bis(phenylethynyl)diphenylsilane
Uniqueness: Bis(2-ethylhexyl)diphenylsilane is unique due to the presence of the ethylhexyl groups, which impart specific chemical and physical properties. These properties make it suitable for applications where flexibility and durability are required, such as in plasticizers and polymer additives.
Properties
Molecular Formula |
C28H44Si |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
bis(2-ethylhexyl)-diphenylsilane |
InChI |
InChI=1S/C28H44Si/c1-5-9-17-25(7-3)23-29(27-19-13-11-14-20-27,28-21-15-12-16-22-28)24-26(8-4)18-10-6-2/h11-16,19-22,25-26H,5-10,17-18,23-24H2,1-4H3 |
InChI Key |
PESGAKWXIKMFBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[Si](CC(CC)CCCC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






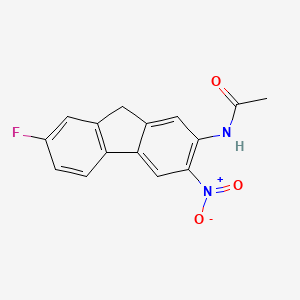
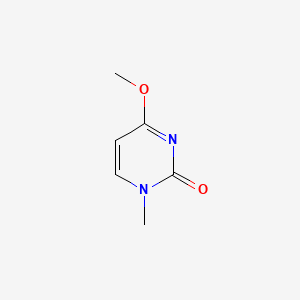
![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)
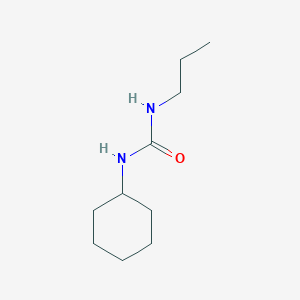

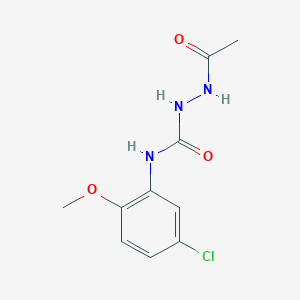
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
